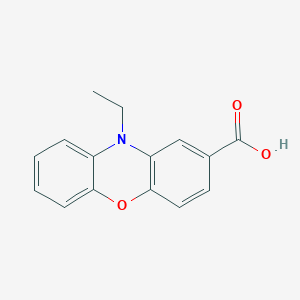![molecular formula C6H5N3O2 B13001097 2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
2-Methyloxazolo[4,5-d]pyridazin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloxazolo[4,5-d]pyridazin-7-ol is a heterocyclic compound that features both oxazole and pyridazine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxazolo[4,5-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-aminopyridazine with glyoxylic acid, followed by cyclization to form the oxazole ring . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyloxazolo[4,5-d]pyridazin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
2-Methyloxazolo[4,5-d]pyridazin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Methyloxazolo[4,5-d]pyridazin-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application but often include key signaling and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A similar compound with a simpler structure, often used in similar applications.
Pyridazinone: Another related compound with a keto group, known for its broad spectrum of biological activities.
Uniqueness
2-Methyloxazolo[4,5-d]pyridazin-7-ol is unique due to its combined oxazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more diverse interactions and applications compared to simpler compounds .
Propiedades
Fórmula molecular |
C6H5N3O2 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
2-methyl-6H-[1,3]oxazolo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C6H5N3O2/c1-3-8-4-2-7-9-6(10)5(4)11-3/h2H,1H3,(H,9,10) |
Clave InChI |
AFHDBKFSJGREGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)C(=O)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


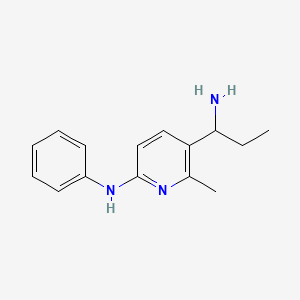
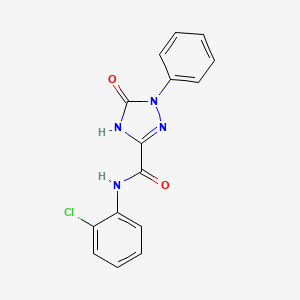
![Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13001022.png)
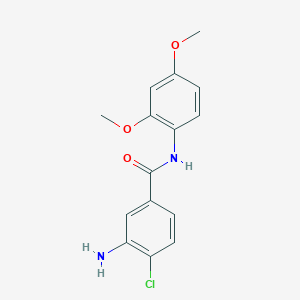
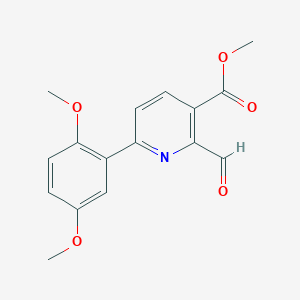
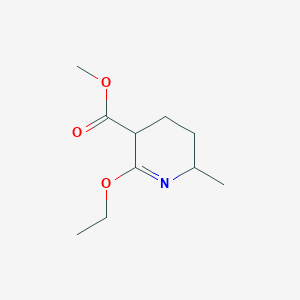
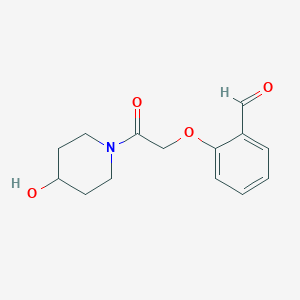
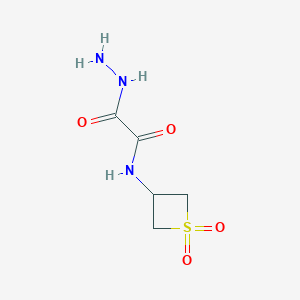
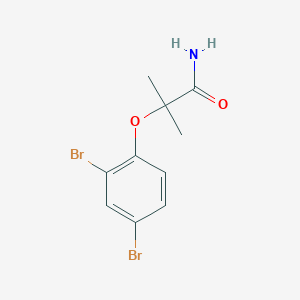
![tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B13001055.png)
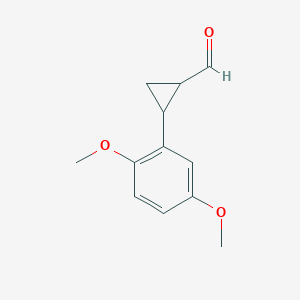
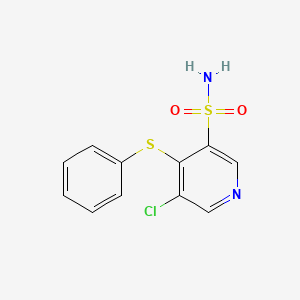
![2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13001098.png)
